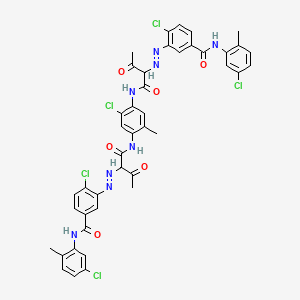
3,3'-((2-Chloro-5-methyl-p-phenylene)bis(imino(1-acetyl-2-oxoethylene)azo))bis(4-chloro-N-(5-chloro-o-tolyl)benzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3,3’-((2-Chloro-5-methyl-p-phenylene)bis(imino(1-acetyl-2-oxoethylene)azo))bis(4-chloro-N-(5-chloro-o-tolyl)benzamide) It is widely used in various industries due to its excellent color properties and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((2-Chloro-5-methyl-p-phenylene)bis(imino(1-acetyl-2-oxoethylene)azo))bis(4-chloro-N-(5-chloro-o-tolyl)benzamide) typically involves the coupling of substituted anilines with nitroanilines and diiodoanilines. The reaction conditions often include the use of acidic or basic catalysts to facilitate the coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale coupling reactions under controlled temperatures and pressures. The process ensures high yield and purity of the final product, which is then processed into a fine powder for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the azo groups into amines.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can alter the compound’s properties and applications .
Aplicaciones Científicas De Investigación
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a standard pigment in various chemical analyses and experiments.
Biology: Employed in staining techniques for biological samples.
Medicine: Investigated for potential use in drug delivery systems due to its stability and color properties.
Mecanismo De Acción
The compound exerts its effects primarily through its chemical structure, which allows it to absorb and reflect specific wavelengths of light, resulting in its bright yellow color. The molecular targets and pathways involved include interactions with various substrates and solvents, which can affect its solubility and stability .
Comparación Con Compuestos Similares
Similar Compounds
Pigment Yellow 128: Another disazo yellow pigment with similar applications but different chemical structure.
Pigment Yellow 110: Known for its excellent lightfastness and heat stability.
Pigment Yellow 74: Commonly used in printing inks and coatings.
Uniqueness
3,3’-((2-Chloro-5-methyl-p-phenylene)bis(imino(1-acetyl-2-oxoethylene)azo))bis(4-chloro-N-(5-chloro-o-tolyl)benzamide) is unique due to its specific chemical structure, which provides a distinct shade of yellow and excellent stability under various conditions. Its versatility in different applications makes it a valuable compound in various industries .
Propiedades
Número CAS |
85237-39-4 |
|---|---|
Fórmula molecular |
C43H35Cl5N8O6 |
Peso molecular |
937.0 g/mol |
Nombre IUPAC |
4-chloro-3-[[1-[5-chloro-4-[[2-[[2-chloro-5-[(5-chloro-2-methylphenyl)carbamoyl]phenyl]diazenyl]-3-oxobutanoyl]amino]-2-methylanilino]-1,3-dioxobutan-2-yl]diazenyl]-N-(5-chloro-2-methylphenyl)benzamide |
InChI |
InChI=1S/C43H35Cl5N8O6/c1-20-6-10-27(44)17-32(20)49-40(59)25-8-12-29(46)36(15-25)53-55-38(23(4)57)42(61)51-34-19-31(48)35(14-22(34)3)52-43(62)39(24(5)58)56-54-37-16-26(9-13-30(37)47)41(60)50-33-18-28(45)11-7-21(33)2/h6-19,38-39H,1-5H3,(H,49,59)(H,50,60)(H,51,61)(H,52,62) |
Clave InChI |
XUJMNSIJHIKMET-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)Cl)N=NC(C(=O)C)C(=O)NC3=CC(=C(C=C3C)NC(=O)C(C(=O)C)N=NC4=C(C=CC(=C4)C(=O)NC5=C(C=CC(=C5)Cl)C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















